2-Hydroxy-3-methylisonicotinic acid

Vue d'ensemble

Description

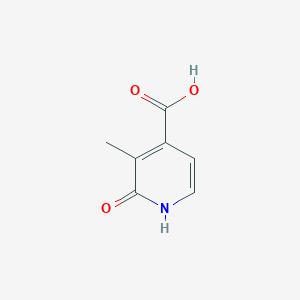

2-Hydroxy-3-methylisonicotinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methyl group at the third position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylisonicotinic acid typically involves the hydroxylation and methylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with appropriate reagents under controlled conditions to introduce the hydroxyl and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-3-methylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis:

HMIA serves as a vital building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry.

Reactivity:

The compound can undergo several types of reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Reduction processes can yield derivatives with altered functional groups.

- Substitution Reactions: The presence of hydroxyl and methyl groups allows HMIA to participate in substitution reactions, leading to new compounds with diverse functionalities.

Biological Applications

Antimicrobial Properties:

Research indicates that HMIA exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its use as a natural preservative or antimicrobial agent.

Anticancer Activity:

Preliminary investigations into HMIA's biological activity suggest it may have anticancer properties. The compound's ability to interact with specific molecular targets could lead to the development of new therapeutic agents for cancer treatment.

Medical Applications

Therapeutic Potential:

Ongoing research is exploring the therapeutic applications of HMIA. Its interaction with biological pathways may provide insights into treating diseases such as cancer and neurodegenerative disorders. The compound is being investigated as a potential adenosine A2a receptor antagonist, which plays a role in various cellular processes.

Industrial Applications

Pharmaceutical Production:

HMIA is utilized in the pharmaceutical industry for the synthesis of various drugs. Its unique chemical properties make it suitable for producing active pharmaceutical ingredients (APIs).

Chemical Manufacturing:

In addition to pharmaceuticals, HMIA is also used in the production of other chemical products, including dyes and agrochemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate with significant reactivity |

| Biology | Antimicrobial and anticancer properties | Inhibits bacterial growth; potential anticancer agent |

| Medicine | Therapeutic applications | Investigated as an adenosine A2a receptor antagonist |

| Industry | Pharmaceutical and chemical production | Used in APIs and various chemical products |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that HMIA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This research supports its potential use as an antimicrobial agent in food preservation or clinical settings.

Case Study 2: Anticancer Research

In vitro studies have indicated that HMIA may induce apoptosis in certain cancer cell lines. Researchers are exploring its mechanism of action, focusing on its interaction with cellular pathways involved in cancer progression.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

3-Hydroxyisonicotinic Acid: Similar structure but lacks the methyl group, resulting in different chemical and biological properties.

2-Methylisonicotinic Acid:

Uniqueness: 2-Hydroxy-3-methylisonicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .

Activité Biologique

2-Hydroxy-3-methylisonicotinic acid (HMI) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₇H₈N₂O₃

Molecular Structure : Characterized by a pyridine ring with a hydroxyl group at the second position and a methyl group at the third position.

The presence of both hydroxyl and methyl groups enhances its reactivity, making HMI a compound of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that HMI exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve interference with bacterial cell wall synthesis or metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

HMI has also been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. For example, HMI has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

The biological activity of HMI is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyl and methyl groups play crucial roles in enhancing binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction may lead to alterations in gene expression or enzyme activity, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HMI, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Lacks hydroxyl and methyl groups | Limited reactivity |

| 3-Hydroxyisonicotinic Acid | Similar structure but lacks the methyl group | Different pharmacological profile |

| 2-Methylisonicotinic Acid | Does not contain the hydroxyl group | Reduced biological activity |

| This compound | Unique combination enhances reactivity | Notable antimicrobial and anticancer properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessing the antimicrobial properties of HMI found that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics, suggesting a promising alternative for treating resistant strains.

- Cancer Cell Studies : In a series of experiments on various cancer cell lines (e.g., breast cancer MCF-7 cells), HMI treatment resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in early apoptosis markers following HMI exposure.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that HMI may modulate key signaling pathways such as the MAPK pathway, which is critical for cell proliferation and survival. This modulation could explain its effects on both microbial and cancerous cells.

Propriétés

IUPAC Name |

3-methyl-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZQLOJKKDNYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631646 | |

| Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126798-27-4 | |

| Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.